molecular formula C21H16Cl2N2O5 B11628160 (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11628160
M. Wt: 447.3 g/mol
InChI Key: NFDNJDNCPYIOQI-DHDCSXOGSA-N
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Description

The compound (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic molecule characterized by its complex structure, which includes dichlorophenyl, methoxyphenyl, and diazinane trione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dichlorophenyl intermediate: This involves the chlorination of a phenyl ring to introduce the dichloro groups.

    Alkylation: The dichlorophenyl intermediate is then alkylated with prop-2-en-1-ol to form the prop-2-en-1-yloxy derivative.

    Condensation: The prop-2-en-1-yloxy derivative is condensed with a methoxyphenyl diazinane trione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form the corresponding alkane.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the dichlorophenyl and methoxyphenyl groups suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The dichlorophenyl and methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the diazinane trione moiety could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar dichlorophenyl structure but lack the diazinane trione and methoxyphenyl groups.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different substituents on the phenyl ring.

    Diazinane trione derivatives: Compounds with the diazinane trione core but different substituents on the nitrogen atoms.

Uniqueness

The uniqueness of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16Cl2N2O5

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16Cl2N2O5/c1-3-8-30-18-16(22)10-12(11-17(18)23)9-15-19(26)24-21(28)25(20(15)27)13-4-6-14(29-2)7-5-13/h3-7,9-11H,1,8H2,2H3,(H,24,26,28)/b15-9-

InChI Key

NFDNJDNCPYIOQI-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC=C)Cl)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)Cl)C(=O)NC2=O

Origin of Product

United States

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